molecular formula C7H8N4S B13098236 9H-Purine-6-ethanethiol CAS No. 920503-84-0

9H-Purine-6-ethanethiol

Cat. No.: B13098236
CAS No.: 920503-84-0
M. Wt: 180.23 g/mol
InChI Key: XQKCXZVAOITQLF-UHFFFAOYSA-N
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Description

2-(7H-purin-6-yl)ethanethiol is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-purin-6-yl)ethanethiol typically involves the reaction of purine derivatives with thiol-containing reagents. One common method is the reaction of 6-chloropurine with ethanethiol under basic conditions, which facilitates the substitution of the chlorine atom with the thiol group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 2-(7H-purin-6-yl)ethanethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(7H-purin-6-yl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7H-purin-6-yl)ethanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7H-purin-6-yl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect signaling pathways and enzymatic activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7H-purin-6-yl)ethanethiol is unique due to the presence of both a purine ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

920503-84-0

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

2-(7H-purin-6-yl)ethanethiol

InChI

InChI=1S/C7H8N4S/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11)

InChI Key

XQKCXZVAOITQLF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CCS

Origin of Product

United States

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